molecular formula C11H11F3N2O3 B1297769 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine CAS No. 54672-11-6

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine

Cat. No. B1297769
CAS RN: 54672-11-6
M. Wt: 276.21 g/mol
InChI Key: INQHSXGCAZQBBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, nucleophilic substitution, and rearrangement reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, is achieved through a multi-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Another example is the synthesis of 4-nitrophenyl 4-morpholinylphosphonochloridate, which is used for the preparation of phosphorylated ribonucleosides and RNA fragments, highlighting the versatility of morpholine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques such as NMR, MS spectrum, and X-ray crystallography. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system, providing insights into its geometric configuration . Similarly, X-ray structural analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed the geometry of the N-N double bond and the partial delocalization across the triazene moiety .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions that are crucial for their transformation into useful intermediates. For instance, morpholine adds smoothly to the double bond of substituted 2-trifluoromethylchromones to form 2-morpholino-2-trifluoromethylchroman-4-ones . The reactivity of these compounds with different amines, such as benzylamine, can lead to ring opening or the formation of new functionalized products . Additionally, the coupling reaction between morpholine and diazonium ions derived from 4-aminobenzoic acid has been used to prepare diazenyl derivatives of morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the absorption and emission spectra of diazenyl derivatives of morpholine in different solvents provide information about their photophysical characteristics, which are important for potential applications in materials science . The continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors has been optimized, demonstrating the compound's relevance in pharmaceutical manufacturing, specifically for the production of Linezolid .

Scientific Research Applications

1. Chemical Synthesis and Reactions

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine and its derivatives are primarily used in chemical synthesis. For instance, 6-nitro-2-trifluoromethylchromone reacts with morpholine to form 2-morpholino-2-trifluoromethylchroman-4-one, a compound with potential applications in various chemical syntheses (Sosnovskikh & Usachev, 2001). Another study demonstrates the highly diastereoselective synthesis of 2,3,4-trisubstituted chromanes via the reaction of 3-nitro-2-trihalomethyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene, showing the versatility of such compounds in complex chemical reactions (Korotaev et al., 2017).

2. Antibacterial and Antifungal Properties

Some studies have explored the antibacterial and antifungal properties of morpholine derivatives. For instance, 4-(Phenylsulfonyl) morpholine, belonging to the sulfonamides class, has been studied for its antimicrobial properties against various microorganisms, including multi-resistant strains of bacteria and fungi (Oliveira et al., 2015). This highlights the potential of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine derivatives in developing new antimicrobial agents.

3. Potential in Cancer Research

Certain derivatives of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine have been synthesized and studied for their potential in cancer research. For example, compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibit inhibitory capacity against cancer cell lines, suggesting their role as intermediates in synthesizing biologically active compounds for cancer treatment (Ji et al., 2018).

4. Application in Pharmaceutical Synthesis

The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine derivatives also finds application in pharmaceutical synthesis. For instance, the continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors, an intermediate for Linezolid production, demonstrates its importance in creating pharmaceutical compounds (Pereira et al., 2021).

Safety And Hazards

“4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Future Directions

While specific future directions for “4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine” are not available, compounds with similar structures have been used in various chemical reactions and could potentially be explored for new applications .

properties

IUPAC Name

4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7-8(16(17)18)1-2-10(9)15-3-5-19-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQHSXGCAZQBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346505
Record name 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine

CAS RN

54672-11-6
Record name 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54672-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (4.18 g, 20.0 mmol), morpholine (2.09 g, 24.0 mmol), Et3N (6.07 g, 60.0 mmol) and EtOAc (30 mL) was stirred at rt for 5 h. The mixture was then concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1) to give the title compound as a yellow solid (5.0 g, 91%).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
6.07 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

A mixture of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1 g, 4.782 mmol), morpholine (0.46 ml, 5.260 mmol), diisopropylethylamine (1.25 ml, 7.173 mmol) and acetonitrile (10 ml) was refluxed for 8 hours. Water was added to the residue obtained by evaporation of the solvent under reduced pressure. The precipitated crystal was collected by filtration to give the title compound (1.2 g, 91%) as a yellow crystal.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP Trump, JBE Blanc, EL Stewart… - Journal of …, 2007 - ACS Publications
We describe the design, using shape comparison and fast docking computer algorithms, and rapid parallel synthesis of a 1300 member array based on GSK7721, a 4-…
Number of citations: 30 pubs.acs.org

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